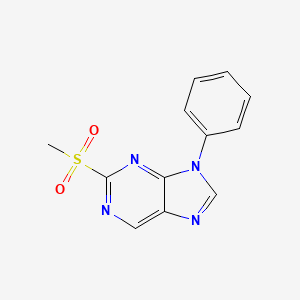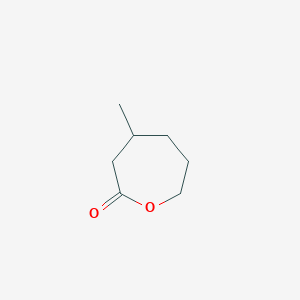
2-Oxepanone, 4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a member of the oxepanone family, characterized by a seven-membered lactone ring. It is a colorless liquid with a sweet odor and is primarily derived from biomass or renewable sources such as lignocellulose, carbohydrates, and sugars.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methyloxepan-2-one can be synthesized through various methods. One common method involves the catalytic conversion of cellulose to gamma-valerolactone using different catalytic systems. Another method is the Baeyer-Villiger oxidation of 4-methylcyclohexanone using m-chloroperbenzoic acid (m-CPBA) and trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) at 0°C . The reaction mixture is then allowed to reach room temperature and react for 24 hours .
Industrial Production Methods
Industrial production of 4-methyloxepan-2-one often involves the use of multi-walled carbon nanotubes supported Keggin-type tungstosilicic acid as a catalyst for the Baeyer-Villiger oxidation of cyclic ketones . This method is efficient and allows for high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-methyloxepan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The Baeyer-Villiger oxidation using m-CPBA and TFA in CH2Cl2.
Reduction: Low-temperature reduction with diisobutylaluminum hydride in methylene chloride.
Substitution: Various substitution reactions can occur depending on the reagents and conditions used.
Major Products Formed
Scientific Research Applications
4-methyloxepan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyloxepan-2-one involves its interaction with various molecular targets and pathways. As a cyclic ester, it can undergo hydrolysis to form gamma-hydroxyvaleric acid, which can further participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-methyloxepan-2-one can be compared with other similar compounds such as:
7-isopropyl-4-methyloxepan-2-one: An ε-lactone that is substituted at positions 4 and 7 by methyl and isopropyl groups, respectively.
5-methyloxepan-2-one: Another oxepanone derivative synthesized from 4-methylcyclohexanone.
Properties
CAS No. |
2549-60-2 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-methyloxepan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6-3-2-4-9-7(8)5-6/h6H,2-5H2,1H3 |
InChI Key |
CHXLFXLPKLZALY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCOC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12935470.png)
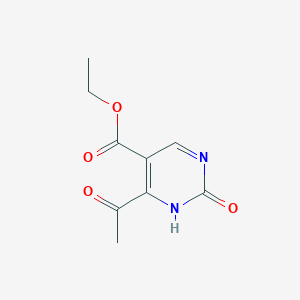
![1,6,6-Trimethyl-6,7,8,9-tetrahydro-11H-benzo[h]furo[3,2-c]chromen-11-one](/img/structure/B12935473.png)

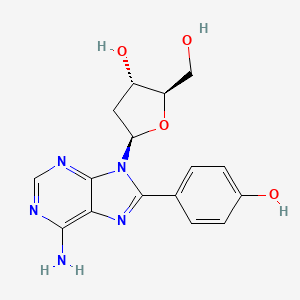
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B12935496.png)
![Octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12935499.png)
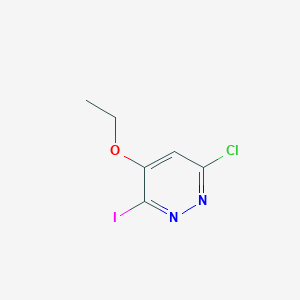
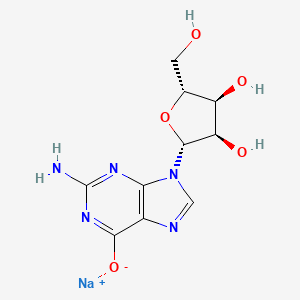
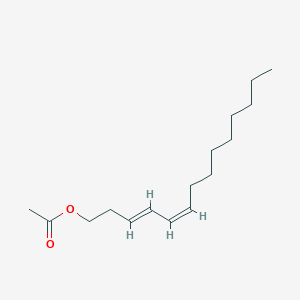

![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935529.png)
